1-methyl-6-(trifluoromethyl)-1H-Indazol-4-amine
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Overview
Description
1-Methyl-6-(trifluoromethyl)-1H-Indazol-4-amine is a fluorinated indazole derivative known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest for researchers.
Preparation Methods
The synthesis of 1-methyl-6-(trifluoromethyl)-1H-Indazol-4-amine typically involves the condensation of 6-(trifluoromethyl)indole with iodomethane . This reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-Methyl-6-(trifluoromethyl)-1H-Indazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-6-(trifluoromethyl)-1H-Indazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 1-methyl-6-(trifluoromethyl)-1H-Indazol-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to target proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-Methyl-6-(trifluoromethyl)-1H-Indazol-4-amine can be compared with other fluorinated indazole derivatives, such as:
1-Methyl-6-(trifluoromethyl)-1H-indazole-4-carboxylic acid: This compound has a carboxylic acid group instead of an amine group, which affects its chemical reactivity and biological activity.
3-Trifluoromethylpyrazole: Another fluorinated compound with different structural features and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
697739-10-9 |
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Molecular Formula |
C9H8F3N3 |
Molecular Weight |
215.17 g/mol |
IUPAC Name |
1-methyl-6-(trifluoromethyl)indazol-4-amine |
InChI |
InChI=1S/C9H8F3N3/c1-15-8-3-5(9(10,11)12)2-7(13)6(8)4-14-15/h2-4H,13H2,1H3 |
InChI Key |
KBIIKDJLPQLNIR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=CC(=C2C=N1)N)C(F)(F)F |
Origin of Product |
United States |
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